N-Phenyl-2-(1H-tetrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-2-(1H-tetrazol-1-yl)acetamide is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-(1H-tetrazol-1-yl)acetamide can be achieved through several methods. One common approach involves the reaction of phenylacetic acid with sodium azide and ammonium chloride under acidic conditions to form the tetrazole ring. The reaction typically requires heating and can be carried out in solvents such as acetonitrile or water .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, eco-friendly approaches such as using water as a solvent and moderate reaction conditions are preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-2-(1H-tetrazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted tetrazole derivatives .
Scientific Research Applications
N-Phenyl-2-(1H-tetrazol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of N-Phenyl-2-(1H-tetrazol-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-2-(1H-tetrazol-5-yl)acetamide
- N-(2-Ethoxyphenyl)-2-(1H-tetrazol-1-yl)acetamide
- N-(4-Tert-butylphenyl)-2-(1H-tetrazol-1-yl)acetamide
Uniqueness
N-Phenyl-2-(1H-tetrazol-1-yl)acetamide is unique due to its specific substitution pattern on the tetrazole ring, which can influence its chemical reactivity and biological activity. The presence of the phenyl group attached to the acetamide moiety can enhance its lipophilicity and ability to interact with hydrophobic pockets in enzymes or receptors .
Properties
CAS No. |
54769-23-2 |
---|---|
Molecular Formula |
C9H9N5O |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
N-phenyl-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C9H9N5O/c15-9(6-14-7-10-12-13-14)11-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,15) |
InChI Key |
OWYNIEQYGMVFJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.